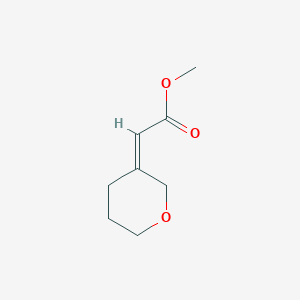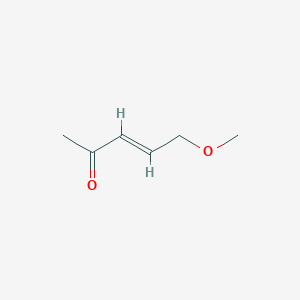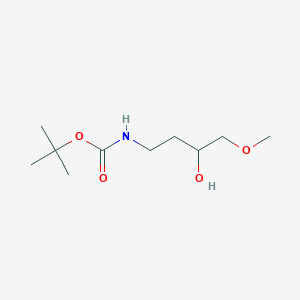
Methyl 2-(oxan-3-ylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(oxan-3-ylidene)acetate is an organic compound with the molecular formula C6H8O3 It is a derivative of oxetane, a four-membered ring containing one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-(oxan-3-ylidene)acetate can be synthesized through a series of chemical reactions. One common method involves the Horner-Wadsworth-Emmons reaction, where (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one using DBU as a catalyst . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(oxan-3-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly with nucleophiles, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include dimethylsulfoxonium methylide for epoxide opening and trimethyloxosulfonium iodide for oxetane formation . Reaction conditions often involve moderate heating and the use of polar solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include various oxetane derivatives, which can be further manipulated to access a range of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(oxan-3-ylidene)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound’s derivatives have potential biological activities and are studied for their pharmacological properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of methyl 2-(oxan-3-ylidene)acetate involves its interaction with various molecular targets. The compound can undergo nucleophilic addition reactions, leading to the formation of new chemical bonds. These interactions are facilitated by the presence of the oxetane ring, which imparts unique reactivity to the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(azetidin-3-ylidene)acetate: Similar in structure but contains an azetidine ring instead of an oxetane ring.
Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate: Another related compound with a different ester group and additional substituents.
Uniqueness
Methyl 2-(oxan-3-ylidene)acetate is unique due to its oxetane ring, which provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for various applications in scientific research and industry .
Eigenschaften
Molekularformel |
C8H12O3 |
|---|---|
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
methyl (2Z)-2-(oxan-3-ylidene)acetate |
InChI |
InChI=1S/C8H12O3/c1-10-8(9)5-7-3-2-4-11-6-7/h5H,2-4,6H2,1H3/b7-5- |
InChI-Schlüssel |
HUQJZKZVSGPJNS-ALCCZGGFSA-N |
Isomerische SMILES |
COC(=O)/C=C\1/CCCOC1 |
Kanonische SMILES |
COC(=O)C=C1CCCOC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B13544655.png)
![(1R)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol hydrochloride](/img/structure/B13544663.png)
![Tert-butyl 4-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13544670.png)

![1-[(6-Cyanopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid](/img/structure/B13544678.png)

![(2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride](/img/structure/B13544702.png)

![1-[(3-Bromo-5-chlorophenyl)methyl]piperazine](/img/structure/B13544729.png)
![rac-tert-butyl N-[(2R,3R)-2-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13544735.png)
![Imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl-](/img/structure/B13544739.png)



